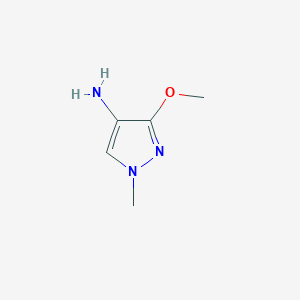
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide
Overview
Description
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide (CMBTA) is a synthetic organic compound belonging to the class of benzothiazoles. It is a colorless solid with a melting point of 108-109°C and a boiling point of 130-131°C. CMBTA is a valuable intermediate in the synthesis of several heterocyclic compounds and is used in various scientific and industrial applications.
Scientific Research Applications
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide has a wide range of scientific research applications. It can be used as a reagent in the synthesis of various heterocyclic compounds, such as benzimidazoles, thiazoles, and thiadiazoles. 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide can also be used as a catalyst for the synthesis of polymers and biopolymers. Furthermore, it has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents.
Mechanism of Action
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide has a number of mechanisms of action. It is known to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators. 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide also acts as an antioxidant and can scavenge free radicals. Furthermore, 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide has been found to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals.
Biochemical and Physiological Effects
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic effects. Furthermore, 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide has been found to have antioxidant effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a high yield of 80-90%. Furthermore, 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide is relatively stable and can be stored for long periods of time. However, 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide is toxic and should be handled with care. It can also be difficult to separate from other compounds due to its low solubility in water.
Future Directions
There are a number of potential future directions for research on 2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide. One potential direction is to further explore its anti-inflammatory and analgesic effects. Additionally, further research could be conducted to explore its potential as an antioxidant and to investigate its effects on other enzymes and proteins. Furthermore, research could be conducted to further explore its potential as a catalyst in the synthesis of polymers and biopolymers. Finally, research could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
properties
IUPAC Name |
2-chloro-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-2-3-8-7(4-6)12-10(15-8)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTBAYQVGPQKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-methyl-benzothiazol-2-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)




![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)





![1,2,3,5,6,10b-Hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3126281.png)
